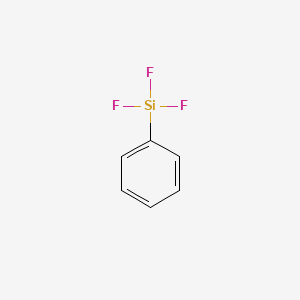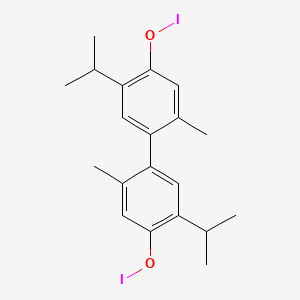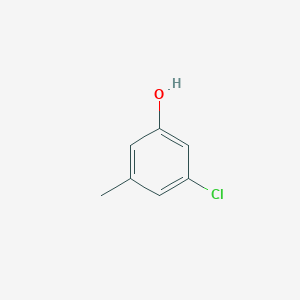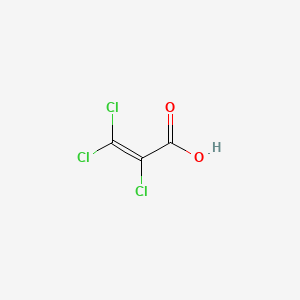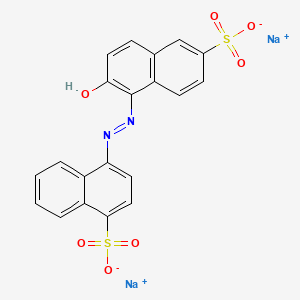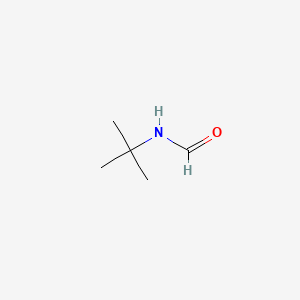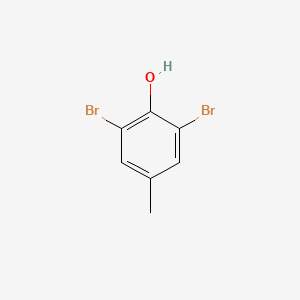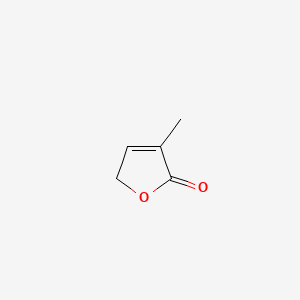
3-Methyl-2(5H)-furanone
Overview
Description
3-Methyl-2(5H)-furanone, also known as 4-Hydroxy-2-methyl-2-butenoic Acid γ-Lactone, is a five-membered conjugated lactone . It is a volatile compound and is reported to be one of the predominant constituents of the flavor of pandan leaves . It is also found in Thai soy sauce, Arabica roasted coffee samples from Brazil, and bio-oil from pine wood sawdust .
Synthesis Analysis
3-Methyl-2(5H)-furanone has been synthesized in the highest yield (77%) by employing α-methyl-γ-butyrolactone as the starting reagent .Molecular Structure Analysis
The molecular formula of 3-Methyl-2(5H)-furanone is C5H6O2, and its molecular weight is 98.10 .Physical And Chemical Properties Analysis
3-Methyl-2(5H)-furanone is a liquid at 20°C. It has a refractive index of 1.467 (lit.) and a density of 1.13 g/mL at 25°C (lit.) . Its boiling point is 97-99 °C/20 mmHg (lit.) .Scientific Research Applications
Food Flavoring and Safety
3-Methyl-2(5H)-furanone: is used as a flavoring agent due to its sweet, caramel-like aroma. It is commonly added to baked goods, dairy products, and beverages. The European Food Safety Authority (EFSA) has assessed furanones, including 3-Methyl-2(5H)-furanone , for their safety and efficacy as flavorings in food . These compounds are considered safe at certain concentrations and contribute to the sensory qualities of food products.
Agricultural Science - Seed Germination
In agricultural science, 3-Methyl-2(5H)-furanone has been identified as a seed-germination inhibitor. It is found in plant-derived smoke and can inhibit seed germination, which is significant in understanding the ecological impact of fires on plant regeneration . This compound is also studied for its potential to counteract the effects of germination promoters like karrikinolide.
Pharmaceutical Research
While specific data on 3-Methyl-2(5H)-furanone in pharmaceuticals was not directly available, furanones are structurally related to compounds that exhibit various biological activities. For instance, indole derivatives, which share a similar heterocyclic structure, are investigated for their therapeutic potential in treating various diseases . By analogy, 3-Methyl-2(5H)-furanone could be a candidate for drug synthesis and medicinal chemistry research.
Environmental Science
3-Methyl-2(5H)-furanone: and its derivatives are evaluated for their environmental impact. For example, furanones are assessed for their safety in animal feed and potential effects on the environment when used as flavorings . Understanding the environmental fate of such compounds is crucial for ecological studies and environmental risk assessments.
Materials Science
In materials science, furanones, including 3-Methyl-2(5H)-furanone , may be used as intermediates in the synthesis of various materials. Their chemical properties could be harnessed to create polymers or other materials with specific functional properties, such as electrical conductivity or corrosion resistance .
Analytical Chemistry
3-Methyl-2(5H)-furanone: can be used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances within a sample .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2(5H)-furanone is the process of seed germination . It has been found that this compound, isolated from plant-derived smoke, efficiently inhibits seed germination and significantly reduces the effect of the highly active germination promotor karrikinolide .
Mode of Action
3-Methyl-2(5H)-furanone interacts with its targets by antagonizing the effect of karrikinolide, a compound that promotes seed germination . . This suggests that 3-Methyl-2(5H)-furanone may bind to a different set of proteins or receptors to exert its inhibitory effect on seed germination.
Biochemical Pathways
It is known that this compound plays a role in the regulation of seed germination . It is likely that 3-Methyl-2(5H)-furanone affects the signaling pathways involved in the initiation of seed germination, possibly by interfering with the action of germination-promoting compounds like karrikinolide .
Result of Action
The molecular and cellular effects of 3-Methyl-2(5H)-furanone’s action primarily involve the inhibition of seed germination . By antagonizing the effect of karrikinolide, 3-Methyl-2(5H)-furanone significantly reduces the germination of seeds . This suggests that the compound may alter the cellular processes necessary for the initiation of germination.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2(5H)-furanone. For instance, the compound’s effectiveness as a seed germination inhibitor may vary depending on the specific conditions of the environment, such as temperature, humidity, and the presence of other chemical compounds
Safety and Hazards
Future Directions
3-Methyl-2(5H)-furanone has been used to study the airway irritation of isoprene, isoprene/ozone, and isoprene/ozone/nitrogen dioxide mixture . It has also been used to investigate the reversal effect of biofilm formation induced by xanthones .
Relevant Papers One of the relevant papers investigated the reversal effect of 3-methyl-2(5H)-furanone and the formation of persister cells induced by xanthones and their role in modulating the biofilm to the antibiotic gentamicin .
properties
IUPAC Name |
4-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBEMPMIVEGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176643 | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2(5H)-furanone | |
CAS RN |
22122-36-7 | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2(5H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9KXQ3851K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)
